molecular formula C23H38NO19Na B1165455 Fructo-oligosaccharide DP8

Fructo-oligosaccharide DP8

Cat. No.: B1165455
Attention: For research use only. Not for human or veterinary use.
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Description

Fructo-oligosaccharide DP8 (DP = degree of polymerization), also termed GF7 (glucose-fructose ratio: 1 glucose unit + 7 fructose units), is a prebiotic carbohydrate composed of eight monosaccharide units. Its structure consists of seven fructose residues linked via β(2→1) glycosidic bonds, with a terminal D-glucose unit at the non-reducing end . Key physicochemical properties include:

  • Molecular formula: C₄₈H₈₂O₄₁
  • Molecular weight: 1,315.14 g/mol
  • Solubility: Highly soluble in DMSO and water .
  • Purity: Available at >95–98% purity for research use .

DP8 is naturally derived from partial hydrolysis of inulin or synthesized enzymatically. It is utilized in studies on gut microbiota modulation, immune regulation, and metabolic health, particularly in animal models .

Properties

Molecular Formula

C23H38NO19Na

Synonyms

Fruβ(2-1)-[Fruβ(2-1)]6-α(2-1)Glc

Origin of Product

United States

Chemical Reactions Analysis

Hydrolysis Reactions

FOS DP8 is susceptible to enzymatic and acidic hydrolysis, breaking β-fructosyl bonds to yield shorter-chain oligosaccharides or monosaccharides.

Enzymatic Hydrolysis

  • 1-FEH (1-Fructan Exohydrolase) : Cleaves terminal fructose units sequentially, reducing DP8 to DP7, DP6, etc., until sucrose (DP2) is hydrolyzed to glucose and fructose .

  • β-Fructofuranosidases : Hydrolyze mid-chain bonds, preferentially targeting higher-DP polymers like DP8 due to increased accessibility of end-chain fructosyl groups .

Kinetic Parameters

Data from onion bulb storage studies reveal hydrolysis patterns:

ParameterDP8 Hydrolysis Rate (µg/g/week)Half-Life (weeks)Temperature (°C)
Initial degradation 267.5–13.110–20
Mid-chain cleavage pH 4–7, 37°C

Hydrolysis follows first-order kinetics, with activation energy barriers higher for mid-chain cleavage than terminal hydrolysis .

Fermentation by Gut Microbiota

FOS DP8 resists digestion in the upper gastrointestinal tract but is fermented in the colon by Bifidobacterium and Lactobacillus species . Key steps include:

  • Depolymerization : Microbial enzymes (e.g., β-fructosidases) hydrolyze DP8 into fructose and shorter FOS (DP3–DP7).

  • Metabolic Conversion : Fructose is metabolized to short-chain fatty acids (SCFAs: acetate, propionate, butyrate), lactate, and gases .

Fermentation Byproducts

ProductConcentration (mmol/g)Physiological Role
Acetate12.5 ± 3.2Energy source for colonocytes
Propionate4.8 ± 1.1Gluconeogenesis regulation
Butyrate3.1 ± 0.7Anti-inflammatory effects

Data derived from in vitro colonic models .

Thermal and Acidic Degradation

FOS DP8 undergoes non-enzymatic degradation under high-temperature or low-pH conditions:

  • Thermal Breakdown : At >100°C, caramelization and Maillard reactions occur, producing hydroxymethylfurfural (HMF) .

  • Acidic Hydrolysis : In gastric conditions (pH 2–3), DP8 degrades into DP4–DP6 fragments, though slower than enzymatic hydrolysis .

Stability Metrics

ConditionDegradation Rate Constant (k)Half-Life (min)
pH 2.5, 37°C 0.015 min⁻¹46.2
120°C, neutral pH 0.042 min⁻¹16.5

Analytical Characterization

Chromatographic and mass spectrometric methods elucidate DP8’s reactivity:

  • HPAEC-PAD : Resolves DP8 (retention time: 7.6 min) from shorter FOS .

  • MALDI-TOF MS : Detects [M+Na]⁺ ion at m/z 1339.4 for DP8 .

Structural Confirmation

TechniqueKey Data for DP8Source
HPAEC-PAD Rt = 7.6 min, purity >95%Fig. 2, 6
MALDI-TOF MS m/z 1339.4 ([M+Na]⁺)Table 4

Comparison with Similar Compounds

Comparison with Similar Compounds

Fructo-oligosaccharides (FOS) vary in chain length (DP3–DP12), influencing their functional properties. Below is a comparative analysis of DP8 with lower (DP3–DP7) and higher (DP9–DP12) analogs:

Table 1: Structural and Molecular Comparison

Compound DP Structure (GFn) Molecular Formula Molecular Weight (g/mol) Retention Time (min)*
1-Kestose 3 GF2 C₁₈H₃₂O₁₆ 504.43 3.5
Nystose 4 GF3 C₂₄H₄₂O₂₁ 666.58 4.6
FOS DP5 5 GF4 C₃₀H₅₂O₂₆ 828.72 8.2
FOS DP6 6 GF5 C₃₆H₆₂O₃₁ 990.85 13.6
FOS DP7 7 GF6 C₄₂H₇₂O₃₆ 1,152.99 16.6
FOS DP8 8 GF7 C₄₈H₈₂O₄₁ 1,315.14 19.1
FOS DP9 9 GF8 C₅₄H₉₂O₄₆ 1,477.27 21.3
FOS DP10 10 GF9 C₆₀H₁₀₂O₅₁ 1,639.41 23.3

*Retention times from high-performance anion-exchange chromatography (HPAEC) .

Key Research Findings:

Gut Microbiota Modulation: In piglet studies, DP8 (0.6% dietary inclusion) increased Lactobacillus and Bifidobacterium abundance in the mid-jejunum while reducing Proteobacteria . This effect was stronger than lower-DP FOS, which broadly stimulated bifidobacteria without segment-specific enrichment .

Immune Response :

  • DP8 supplementation reduced soybean-induced anaphylaxis by lowering IgE and IL-4/IL-10 (Th2 cytokines) while elevating IFN-γ (Th1 cytokine), restoring Th1/Th2 balance . Lower-DP FOS (e.g., DP3–DP5) exhibited similar but transient effects .

Physical Stability :

  • DP8 and DP9 content decreased in processed herbs (e.g., Radix Morindae officinalis), whereas simpler sugars (e.g., sucrose) increased. Salt processing retained more oligosaccharides than licorice processing .

Q & A

Q. What is the structural configuration of Fructo-oligosaccharide DP8, and how is its nomenclature defined?

Q. What analytical methods are recommended for characterizing this compound purity and polymerization degree?

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is the gold standard for assessing purity (>95%) and distinguishing DP8 from other oligosaccharides. This method resolves structural isomers and validates polymerization degree .

Reference Standards for DP Validation :

DPNameCAS No.Molecular Formula
8This compound62512-21-4C₄₈H₈₂O₄₁
9Fructo-oligosaccharide DP9-C₅₄H₉₂O₄₆
10Fructo-oligosaccharide DP10-C₆₀H₁₀₂O₅₁
Data sourced from analytical catalogs and peer-reviewed standards .

Advanced Research Questions

Q. How do enzymatic interactions with DP8 inform its functional roles in biological systems?

DP8 has been studied in the context of dipeptidyl peptidases (DP8/DP9), enzymes involved in peptide metabolism. For example, pretreatment with thiol reagents like iodoacetamide (IAA) inhibits DP8 activity by modifying cysteine residues, as shown in kinetic assays using synthetic substrates (e.g., H-Ala-Pro-pNA). This suggests redox-sensitive regulatory mechanisms .

Experimental Design Tip :

  • Use Sephadex-G25 columns to remove inhibitors post-incubation.
  • Triplicate assays and Student’s t-tests (p<0.001) ensure statistical rigor .

Q. What challenges arise in maintaining DP8 stability during in vitro experiments, and how can they be mitigated?

DP8 degrades under acidic conditions or prolonged storage. Recommendations include:

  • Storing lyophilized powder at room temperature (stable for 3 years).
  • Avoiding aqueous solutions unless buffered at neutral pH.
  • Validating stability via HPAEC-PAD before critical assays .

Q. How can researchers design experiments to evaluate DP8’s prebiotic effects on gut microbiota?

Follow this framework:

  • Population : Select a microbial consortium (e.g., Bifidobacterium, Lactobacillus).
  • Intervention : Administer DP8 at physiologically relevant concentrations (e.g., 1–10 mg/mL).
  • Controls : Use lower-DP FOS (e.g., DP4) or inulin as comparators.
  • Outcomes : Measure short-chain fatty acid (SCFA) production via GC-MS or microbial diversity via 16S rRNA sequencing.
  • Timeline : Conduct longitudinal sampling (0, 24, 48 hours) to track dynamics. Adapted from hypotheses-testing frameworks in translational research .

Q. What statistical approaches are essential for interpreting DP8-related data contradictions?

  • Power Analysis : Calculate sample sizes to detect ≥20% differences in SCFA levels (α=0.05, power=0.8).
  • Multivariate Analysis : Use PCA or PLS-DA to resolve confounding variables in microbiota studies.
  • Replication : Include biological and technical replicates to distinguish batch effects from true signals .

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